4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Overview
Description
4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C13H19BO2 and its molecular weight is 218.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vinylboronate Heck Couplings
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been identified as a superior reagent for vinylboronate Heck couplings, offering improved selectivity over Suzuki coupling with aryl iodides and bromides. Its ease of preparation and storage highlights its superiority in stability and reactivity compared to traditional vinylboronate pinacol esters (Lightfoot et al., 2003).
Reactions with Dinitriles
The reaction of 2-Isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with bis(2-cyanoethyl) ether results in bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives, which upon hydrolysis yield 4-amino-4-methyl-2-pentanol, showcasing its utility in chemical synthesis (Kuznetsov et al., 2010).
Synthesis and Derivatives
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane's preparation and characterization have been detailed, including its less reactive nature compared to dimethyl acetyleneboronate and its derivatives' synthesis, emphasizing its chemical versatility (Woods & Strong, 1967).
Borylation of Aryl Bromides and Iodides
An improved preparation of 4,6,6-trimethyl-1,3,2-dioxaborinane demonstrates its excellence as a reagent for [PdCl2(PPh3)2]-catalyzed borylation of aryl bromides and iodides. It serves as a compelling alternative to pinacolborane for such catalyzed borylation and cross-coupling reactions (PraveenGanesh & Chavant, 2008).
Polyene Synthesis
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been utilized for the stereoselective preparation of 1,6-diphenyl-1,3,5-hexatrienes, demonstrating its capability as a two-carbon vinyl-dianion building block in polyene synthesis. This underlines the reagent's role in facilitating complex organic syntheses with precise stereocontrol (Lightfoot, Twiddle, & Whiting, 2005).
Conformational Analysis
The conformational analysis of 1,3,2-polymethyl-substituted dioxaborinanes, including the study of their isomerization and equilibrium between conformers, provides insight into the structural and electronic properties of these compounds, facilitating their application in targeted chemical synthesis (Kuznetsov, 2011).
Properties
IUPAC Name |
4,4,6-trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-5-7-12(8-6-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTPJHRQJDVFDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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